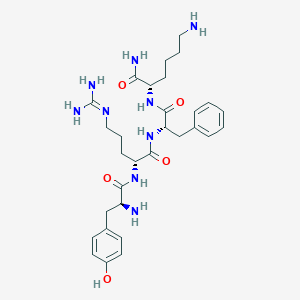
3,5-Dichloropyrazin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-Dichloropyrazin-2(1H)-one and its derivatives can be achieved through a variety of methods. Notably, a straightforward microwave method allows for the rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. This method contrasts with traditional synthesis, which typically requires prolonged heating. The microwave-assisted protocol significantly shortens the synthesis time, illustrating the compound's accessibility for further study and application in medicinal chemistry (Gising, Ortqvist, Sandström, & Larhed, 2009).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interactions and reactivity. In one study, the molecular structure of a pyrazole derivative, closely related to 3,5-Dichloropyrazin-2(1H)-one, was elucidated using single crystal X-ray diffraction. This study highlighted the importance of molecular interactions, such as C—H⋯π and Cg⋯Cg, in stabilizing the compound's structure (Naveen et al., 2018).
Aplicaciones Científicas De Investigación
Fungicidal Activity
- Scientific Field: Agricultural Chemistry
- Application Summary: “3,5-Dichloropyrazin-2(1H)-one” is used in the synthesis of fungicidal leads. Specifically, it’s used in the creation of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins .
- Methods of Application: The compound is used in the synthesis of novel coumarin ester derivatives. These derivatives are then evaluated for their fungicidal activity .
- Results: In vitro fungicidal bioassays indicated that the synthesized compounds displayed good activity against several fungi, with EC50 values ranging from 2.90 to 5.56 μg/mL . In vivo bioassays demonstrated excellent efficacy against Pseudoperonospora cubensis at a dose of 25 µg/mL .
Pharmaceutical Reference Standards
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “3,5-Dichloropyrazin-2(1H)-one” is used as a reference standard in the pharmaceutical industry .
- Methods of Application: The compound is used for analytical method development, method validation (AMV), and Quality Control (QC) application during the commercial production of Acalabrutinib .
- Results: The use of “3,5-Dichloropyrazin-2(1H)-one” as a reference standard helps ensure the quality and consistency of pharmaceutical products .
Synthesis of Asymmetrically Substituted Pyrazines
- Scientific Field: Organic Chemistry
- Application Summary: “3,5-Dichloropyrazin-2(1H)-one” can be used in the synthesis of asymmetrically substituted pyrazines and their nucleoside analogues .
- Methods of Application: The compound is used in a convenient method for synthesizing asymmetrically substituted pyrazines. Microwave irradiation is used to improve the process .
- Results: The study presents a new method for synthesizing asymmetrically substituted pyrazines, which could have potential applications in various fields .
Analytical Chemistry
- Scientific Field: Analytical Chemistry
- Application Summary: “3,5-Dichloropyrazin-2-carboxyamide” is used in analytical chemistry for NMR, IR, and MS analyses .
- Methods of Application: The compound is used as a reference standard in various spectroscopic analyses, including 1H NMR, IR2, MS, IR3, IR, Raman, ESR, and 13C NMR .
- Results: The use of “3,5-Dichloropyrazin-2-carboxyamide” as a reference standard helps ensure the accuracy and consistency of spectroscopic analyses .
Synthesis of Ester Derivatives
- Scientific Field: Agricultural Chemistry
- Application Summary: “3,5-Dichloropyrazin-2(1H)-one” is used in the synthesis of ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins .
- Methods of Application: The compound is used in the synthesis of 44 novel coumarin ester derivatives. These derivatives are then evaluated for their fungicidal activity .
- Results: In vitro fungicidal bioassays indicated that the synthesized compounds displayed good activity against several fungi, with EC50 values ranging from 2.90 to 5.56 μg/mL . In vivo bioassays demonstrated excellent efficacy against Pseudoperonospora cubensis at a dose of 25 µg/mL .
Analytical Method Development
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “(3,5-Dichloropyrazin-2-yl)methanamine” is used for the analytical method development, method validation (AMV), and Quality Control (QC) application during the commercial production of Acalabrutinib .
- Methods of Application: The compound is used as a reference standard in various spectroscopic analyses .
- Results: The use of “(3,5-Dichloropyrazin-2-yl)methanamine” as a reference standard helps ensure the accuracy and consistency of spectroscopic analyses .
Propiedades
IUPAC Name |
3,5-dichloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJAHNEBHARQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyrazin-2(1H)-one | |
CAS RN |
130879-62-8 | |
| Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)






![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)